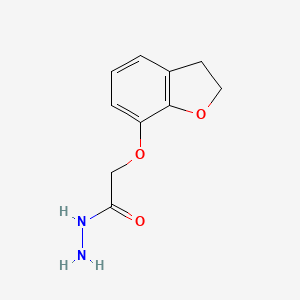

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is offered by several suppliers for research purposes .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is 1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, its boiling point and melting point are not available .

Applications De Recherche Scientifique

Antimicrobial Activity : A study by Manna and Agrawal (2009) on microwave-assisted synthesis of new indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran reported the antimicrobial activity of these compounds. They synthesized derivatives from 2-(5,8-dihydro quinoxalino[2,3-b]indol-5-yl) acetohydrazide, showing good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus aureus (Manna & Agrawal, 2009).

Anti-HIV and Anticancer Agents : Rida et al. (2006) synthesized a series of novel benzofuran derivatives, including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, and evaluated them for anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds demonstrated significant reduction in viral cytopathic effect, suggesting potential as anti-HIV agents (Rida et al., 2006).

Antituberculosis Activity : Thorat et al. (2016) conducted a study on the synthesis and anti-tuberculosis study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide, a derivative of 2-hydroxyacetophenone. This compound showed strong activity against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis drug (Thorat et al., 2016).

Anticonvulsant Evaluation : Singh and Tripathi (2019) synthesized novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives and evaluated their anticonvulsant activity. Their study found one compound to be most potent in MES seizure tests, suggesting these derivatives' role in augmenting GABAergic activity (Singh & Tripathi, 2019).

Antimicrobial, Antitubercular, and Cheminformatic Studies : Santoshkumar et al. (2017) synthesized novel 2-(1-benzofuran-2-yl)- N '-[(3 Z )-2-oxo-1, 2-dihydro-3 H -indol-3-ylidene] quinoline-4-carbohydrazide derivatives and evaluated them for antimicrobial and antitubercular activity. The study revealed significant antimicrobial and antitubercular activities, demonstrating the potential of benzofuran coupled nitrogen heterocycles as effective inhibitors of H37Rv strain (Santoshkumar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yloxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBDUCIDYBZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)

![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)

![Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2448392.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)

![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)